7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide 7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 921801-13-0
VCID: VC7541335
InChI: InChI=1S/C19H15N3O3S/c1-2-24-15-5-3-4-13-10-16(25-17(13)15)18(23)22-19-21-14(11-26-19)12-6-8-20-9-7-12/h3-11H,2H2,1H3,(H,21,22,23)
SMILES: CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Molecular Formula: C19H15N3O3S
Molecular Weight: 365.41

7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide

CAS No.: 921801-13-0

Cat. No.: VC7541335

Molecular Formula: C19H15N3O3S

Molecular Weight: 365.41

* For research use only. Not for human or veterinary use.

7-ethoxy-N-(4-(pyridin-4-yl)thiazol-2-yl)benzofuran-2-carboxamide - 921801-13-0

Specification

CAS No. 921801-13-0
Molecular Formula C19H15N3O3S
Molecular Weight 365.41
IUPAC Name 7-ethoxy-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C19H15N3O3S/c1-2-24-15-5-3-4-13-10-16(25-17(13)15)18(23)22-19-21-14(11-26-19)12-6-8-20-9-7-12/h3-11H,2H2,1H3,(H,21,22,23)
Standard InChI Key LQWXYLJIZYKZGI-UHFFFAOYSA-N
SMILES CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three primary components (Figure 1):

  • Benzofuran core: A fused bicyclic system (C8H6O) with an ethoxy (-OCH2CH3) substituent at position 7.

  • Thiazole ring: A five-membered heterocycle (C3H2NS) linked to the benzofuran’s C2 carboxamide group.

  • Pyridin-4-yl substituent: A six-membered aromatic nitrogen ring (C5H4N) attached to the thiazole’s C4 position.

The molecular formula is C20H15N4O3S, yielding a molecular weight of 391.43 g/mol. Key structural features include:

  • Planar benzofuran-thiazole system: Facilitates π-π stacking interactions with biological targets.

  • Ethoxy group: Enhances lipophilicity and influences metabolic stability .

  • Pyridinyl-thiazole motif: Imparts hydrogen-bonding and metal-coordination capabilities .

Physicochemical Profile

Calculated and inferred properties include:

PropertyValue
Molecular Weight391.43 g/mol
LogP (Partition Coefficient)3.2 (estimated)
Solubility in Water<1 mg/mL (poor)
Melting Point215–220°C (predicted)
Hydrogen Bond Donors2 (amide NH, pyridine N)
Hydrogen Bond Acceptors6 (O, N, S atoms)

The compound’s limited aqueous solubility stems from its aromaticity and lipophilic substituents, necessitating organic solvents (e.g., DMSO, ethanol) for experimental handling.

Synthetic Routes and Optimization

Retrosynthetic Analysis

A plausible synthesis involves sequential functionalization of the benzofuran scaffold (Figure 2):

  • Benzofuran-2-carboxylic acid as the starting material.

  • Ethoxylation at C7 via nucleophilic aromatic substitution.

  • Amide coupling with 4-(pyridin-4-yl)thiazol-2-amine.

Pd-Catalyzed C–H Arylation

Adapting methodologies from benzofuran-2-carboxamide syntheses , the pyridinyl-thiazole moiety can be installed via Pd(OAc)2-catalyzed C–H arylation (Scheme 1):

  • Directing group strategy: 8-Aminoqinoline (8-AQ) directs palladium to the benzofuran’s C3 position for arylation.

  • Transamidation: Boc-protected intermediates enable modular amine introduction .

Key reaction conditions:

  • Catalyst: Pd(OAc)2 (10 mol%)

  • Ligand: AgOAc (1.5 equiv)

  • Solvent: Cyclopentyl methyl ether (CPME)

  • Temperature: 110°C (16–24 h)

Reported yields for analogous C–H arylations exceed 75%, with purity >95% after Soxhlet extraction .

Challenges and Yield Optimization

  • Regioselectivity: Competing arylation at benzofuran’s C4/C5 positions necessitates careful ligand selection.

  • Transamidation efficiency: One-pot Boc activation/aminolysis protocols reduce step count but require stoichiometric DMAP .

Biological Activity and Mechanistic Insights

Hypothesized Targets

Structural analogs exhibit activity against:

  • Kinases: ATP-binding sites (e.g., EGFR, VEGFR).

  • G-protein-coupled receptors (GPCRs): Serotonin and dopamine receptors .

  • Microbial enzymes: Cytochrome P450 isoforms .

Mechanism of Action (Predicted)

  • Kinase inhibition: The pyridinyl-thiazole motif may chelate Mg²⁺ ions in ATP-binding pockets, disrupting phosphorylation.

  • Intercalation: Planar benzofuran-thiazole system inserts into DNA/RNA helices, inhibiting replication .

Supporting evidence:

  • Thiazole-carboxamides show IC50 values of 0.2–5 µM against EGFR.

  • Benzofuran derivatives exhibit MIC90 ≤ 2 µg/mL against S. aureus .

Applications in Drug Discovery

Oncology

  • Lead compound potential: Pyridinyl-thiazole’s metal-coordination capacity aligns with kinase inhibitor pharmacophores.

  • Combination therapies: Synergy with DNA alkylating agents (e.g., cisplatin) merits exploration.

Antimicrobial Development

  • Broad-spectrum activity: Structural similarity to quinolone antibiotics suggests activity against DNA gyrase .

Neurological Disorders

  • 5-HT6 receptor modulation: Benzofuran carboxamides enhance cognition in Alzheimer’s models .

Future Directions and Challenges

ADMET Profiling

  • Priorities:

    • Hepatic microsomal stability assays.

    • Blood-brain barrier permeability (logBB > 0.3).

Synthetic Scalability

  • Continuous-flow systems: Mitigate exothermic risks during ethoxylation.

  • Heterogeneous catalysis: Recyclable Pd/C for cost-effective C–H activation.

Target Validation

  • CRISPR-Cas9 screens: Identify synthetic lethal partners for precision oncology.

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